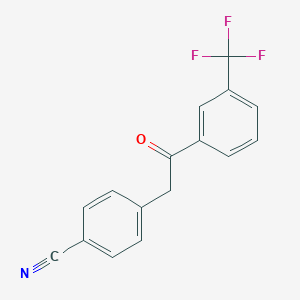

2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE

Description

Properties

IUPAC Name |

4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-3-1-2-13(9-14)15(21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHGFDOROXXOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044835 | |

| Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146653-56-7 | |

| Record name | 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146653-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146653567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-OXO-2-(3-(TRIFLUOROMETHYL)PHENYL)ETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5B81528Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document outlines a proposed synthetic pathway, expected physicochemical properties, and potential biological activities based on the analysis of its structural motifs. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound and similar molecular scaffolds.

Chemical Structure and Properties

This compound is an aromatic ketone containing both a cyanophenyl and a trifluoromethylphenyl group. These functional groups are known to impart significant metabolic stability and potent biological activity in various drug candidates.

The chemical structure is as follows:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀F₃NO | Calculated |

| Molecular Weight | 289.25 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is known for its high tolerance of functional groups. The proposed reaction would involve the coupling of a suitable halo-substituted 3'-(trifluoromethyl)acetophenone with 4-cyanophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

2-Bromo-3'-(trifluoromethyl)acetophenone

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-bromo-3'-(trifluoromethyl)acetophenone (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 3:1 mixture of toluene and ethanol.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization:

The structure of the synthesized compound should be confirmed by:

-

¹H NMR and ¹³C NMR spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and nitrile (C≡N) stretches.

Synthesis Workflow Diagram

An In-depth Technical Guide to 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and a hypothesized mechanism of action for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. Given the limited publicly available experimental data for this specific molecule, this guide combines confirmed information with data derived from structurally analogous compounds and plausible scientific hypotheses to serve as a valuable resource for research and development.

Core Physicochemical Properties

| Property | Value | Source/Basis |

| IUPAC Name | 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one | Standard Nomenclature |

| CAS Number | 146653-56-7 | [1] |

| Molecular Formula | C₁₆H₁₀F₃NO | [1][2] |

| Molecular Weight | 289.25 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Melting Point | Estimated: 130-150 °C | Based on related diaryl ketones and the presence of polar nitrile and trifluoromethyl groups likely leading to a higher melting point than simpler acetophenones. |

| Boiling Point | Estimated: > 400 °C | Extrapolated from the high boiling points of similar aromatic ketones, though likely to decompose before boiling at atmospheric pressure. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in nonpolar solvents (e.g., hexane) and water. | Based on the polar nature of the ketone, nitrile, and trifluoromethyl functional groups. |

| SMILES | FC(F)(F)c1cccc(c1)C(=O)Cc2ccc(cc2)C#N | [2] |

| InChI | 1S/C16H10F3NO/c17-16(18,19)14-3-1-2-13(9-14)15(21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8H2 | [2] |

Proposed Synthesis and Experimental Protocol

Currently, a specific, published experimental protocol for the synthesis of this compound is not available. However, a plausible and efficient synthetic route is the nucleophilic substitution of a benzylic halide with a cyanide source, followed by acylation. A detailed, hypothetical protocol for a key step in a potential synthesis is provided below. This protocol is based on established organic chemistry principles for the formation of α-aryl ketones.

Hypothetical Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (A key intermediate)

This protocol describes a Friedel-Crafts acylation, a common method for synthesizing aryl ketones.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

(4-Bromophenyl)acetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 eq) and (4-bromophenyl)acetyl chloride (1.1 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 2-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one.

Characterization: The structure of the synthesized intermediate would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

An In-depth Technical Guide on 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document synthesizes information from structurally related compounds to provide insights into its potential properties, synthesis, and biological activities.

Compound Identification and Properties

CAS Number: 146653-56-7[1]

This compound is a chemical compound with a molecular structure that suggests potential applications in various research areas, particularly in the development of therapeutic agents. Its structure incorporates a cyanophenyl group and a trifluoromethylacetophenone moiety, features commonly found in bioactive molecules.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 146653-56-7 | [1] |

| Molecular Formula | C16H10F3NO | [1][2] |

| Molecular Weight | 289.25 g/mol | [1][2] |

| MDL Number | MFCD02260754 | [1] |

Experimental Protocols

Hypothetical Synthesis Route

Proposed Synthesis of this compound

This proposed two-step synthesis involves the preparation of a Grignard reagent from 3-bromobenzotrifluoride, followed by its reaction with 4-cyanophenylacetyl chloride.

Step 1: Preparation of (3-(Trifluoromethyl)phenyl)magnesium bromide (Grignard Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous THF via the dropping funnel.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 1-2 hours until the magnesium is consumed.

-

Cool the resulting Grignard reagent to room temperature for use in the next step.

Step 2: Reaction with 4-Cyanophenylacetyl Chloride

-

In a separate flask, prepare 4-cyanophenylacetyl chloride by reacting 4-cyanophenylacetic acid with thionyl chloride or oxalyl chloride.

-

Dissolve the 4-cyanophenylacetyl chloride (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Slowly add the prepared Grignard reagent from Step 1 to the solution of 4-cyanophenylacetyl chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow for the Hypothetical Synthesis

Caption: Hypothetical synthesis workflow.

Potential Biological Activity and Applications in Drug Development

The structural motifs present in this compound are found in compounds investigated for a variety of therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyanophenyl group is a common feature in non-steroidal selective androgen receptor modulators (SARMs).

Selective Androgen Receptor Modulators (SARMs)

Compounds with a similar core structure, such as (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), have been characterized as potent SARMs.[3] These molecules are designed to selectively target androgen receptors in specific tissues, aiming to provide the therapeutic benefits of androgens (e.g., muscle and bone growth) with fewer side effects on other tissues like the prostate.[3] Given its structure, this compound could potentially exhibit SARM activity.

Potential Signaling Pathway Involvement: Androgen Receptor Pathway

If this compound acts as a SARM, it would modulate the androgen receptor (AR) signaling pathway. In this pathway, androgens or AR modulators bind to the AR in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding recruits co-regulators and the transcriptional machinery, leading to the up- or down-regulation of target gene expression, which in turn elicits a physiological response in the target tissue.

Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway.

Quantitative Data Summary

Due to the scarcity of public data for this specific compound, the following table presents data for a structurally related and well-characterized SARM, S-23, to provide a reference for the potential biological activity profile.

Table 2: Biological Activity of a Structurally Related SARM (S-23)

| Parameter | Value | Species | Notes | Reference |

| Binding Affinity (Ki) | 1.7 ± 0.2 nM | - | High affinity for the androgen receptor. | [3] |

| ED50 (Prostate) | 0.43 mg/day | Rat (castrated) | Effective dose for 50% maximal effect on prostate tissue. | [3] |

| ED50 (Levator Ani Muscle) | 0.079 mg/day | Rat (castrated) | Effective dose for 50% maximal effect on anabolic tissue. | [3] |

| LH Suppression | >50% at >0.1 mg/day | Rat (intact) | Demonstrates suppression of luteinizing hormone. | [3] |

Disclaimer: The information provided in this document, particularly concerning the synthesis, biological activity, and signaling pathways, is based on analogies to structurally similar compounds and established scientific principles. It is intended for research and informational purposes only. Any experimental work should be preceded by a thorough literature search and conducted with appropriate safety precautions.

References

- 1. This compound | 146653-56-7 [chemicalbook.com]

- 2. 2-(4-cyanophenyl)-3′-trifluoromethylacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility based on the physicochemical properties of its core structure, acetophenone, and provides detailed, standardized experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to prepare solutions of known concentrations for a variety of applications in drug discovery and development.

Introduction

This compound is a complex organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reaction media, chromatography, and the preparation of stock solutions for in vitro and in vivo assays. This guide addresses the absence of specific solubility data by providing a predictive assessment and robust experimental methodologies.

Predicted Solubility Profile

Based on the structure of this compound, which features a polar cyanophenyl group, a ketone linkage, and a trifluoromethylated phenyl ring, a qualitative prediction of its solubility can be made. The presence of both polar (cyano and ketone groups) and non-polar (aromatic rings) moieties suggests that the compound will exhibit a range of solubilities in different organic solvents. It is anticipated to be more soluble in polar aprotic solvents and moderately soluble in polar protic and non-polar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Acetone | Polar Aprotic | High | Data not available |

| Acetonitrile | Polar Aprotic | High | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data not available |

| Dichloromethane (DCM) | Non-polar | Moderate | Data not available |

| Chloroform | Non-polar | Moderate | Data not available |

| Ethyl Acetate | Polar Aprotic | Moderate | Data not available |

| Ethanol | Polar Protic | Moderate | Data not available |

| Methanol | Polar Protic | Moderate | Data not available |

| Isopropanol | Polar Protic | Low to Moderate | Data not available |

| Toluene | Non-polar | Low | Data not available |

| Hexane | Non-polar | Very Low | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound.

Gravimetric Method (for determining solubility of a solid)

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the filtrate.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtrate transferred.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore and is soluble in a UV-transparent solvent.

Materials:

-

This compound (solid)

-

UV-transparent organic solvents

-

UV-Vis spectrophotometer

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a known volume of the solvent.

-

Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard curve.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method.

-

-

Analysis:

-

Withdraw a small aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the standard curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General experimental workflow for determining solid solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is currently lacking, this guide provides a strong foundation for researchers. The predictive analysis based on its chemical structure offers initial guidance for solvent selection. More importantly, the detailed experimental protocols for gravimetric and spectroscopic determination empower scientists to generate accurate and reliable solubility data in their own laboratories. This information is indispensable for advancing research and development activities involving this compound.

Spectroscopic and Experimental Data for 2-(4-Cyanophenyl)-3'-Trifluoromethylacetophenone Remains Elusive

A comprehensive search of available scientific literature and chemical databases has yielded no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the compound 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone.

While extensive spectroscopic information exists for structurally related compounds, including isomers of trifluoromethylacetophenone and molecules containing either the 4-cyanophenyl or the 3'-trifluoromethylphenyl moiety, data for the precise requested structure could not be located. This suggests that the compound may be novel, not yet synthesized, or its characterization data has not been published in publicly accessible resources.

Researchers and scientists seeking to work with this specific molecule would likely need to undertake its synthesis and subsequent full spectroscopic characterization. For reference and comparison, data on related precursor molecules and structural analogs are summarized below.

Spectroscopic Data of Related Compounds

For comparative purposes, spectroscopic information for precursor molecules and isomers, such as 3'-(trifluoromethyl)acetophenone and derivatives containing the 4-cyanophenyl group, is available. This data can serve as a valuable reference for researchers aiming to synthesize and identify this compound.

3'-(Trifluoromethyl)acetophenone

This commercially available precursor is well-characterized.

Table 1: Spectroscopic Data for 3'-(Trifluoromethyl)acetophenone

| Technique | Observed Data |

| ¹H NMR | Spectral data is available in various deuterated solvents. |

| ¹³C NMR | Characteristic peaks for the carbonyl, trifluoromethyl, and aromatic carbons have been assigned. |

| IR | Key stretches include those for the C=O and C-F bonds. |

| MS | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |

Note: Specific peak values and experimental conditions can be found in chemical supplier databases and literature.

Compounds Containing the 4-Cyanophenyl Moiety

Numerous compounds incorporating a 4-cyanophenyl group attached to a carbon framework have been synthesized and characterized. For instance, α-bromo-4-cyanoacetophenone is a known precursor in the synthesis of various heterocyclic compounds. The spectroscopic signatures of the 4-cyanophenyl group, particularly the nitrile stretch in the IR spectrum and the distinct aromatic proton and carbon signals in NMR, are well-documented.

Hypothetical Experimental Workflow

For researchers planning the synthesis and characterization of this compound, a general workflow can be proposed.

Caption: Proposed workflow for synthesis and characterization.

Conclusion

At present, a comprehensive technical guide on the spectroscopic data of this compound cannot be provided due to a lack of available information. The scientific community would benefit from the synthesis and detailed characterization of this compound to expand the library of well-documented chemical entities for potential applications in drug development and materials science. Researchers are encouraged to consult databases for information on related structures to aid in any future work on this specific molecule.

The Multifaceted Biological Activities of Trifluoromethylacetophenone Derivatives: A Technical Guide

Introduction: The incorporation of the trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethylacetophenone derivatives, a class of compounds featuring this key functional group, have emerged as versatile scaffolds exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the current research on these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative biological data, and elucidated mechanisms of action are presented for researchers, scientists, and drug development professionals.

Anticancer Activity

Trifluoromethylacetophenone derivatives, particularly in the form of α-trifluoromethyl chalcones, have demonstrated significant potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including those resistant to standard chemotherapies.

Quantitative Anticancer Data

The antiproliferative activity of several trifluoromethylacetophenone derivatives has been quantified, with IC50 values determined for a range of prostate cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation(s) |

| YS71 | α-Trifluoromethyl Chalcone | LNCaP (Androgen-sensitive) | 0.59 - 0.7 | [1][2] |

| YS71 | α-Trifluoromethyl Chalcone | PC-3 (Androgen-independent) | Not specified in abstract | [1][2] |

| YS71 | α-Trifluoromethyl Chalcone | DU145 (Androgen-independent) | Not specified in abstract | [1][2] |

| YS71 | α-Trifluoromethyl Chalcone | PC-3-TxR (Paclitaxel-resistant) | 0.35 | [2] |

| YS71 | α-Trifluoromethyl Chalcone | PC-3-TxR/CxR (Cabazitaxel-resistant) | 0.18 | [2] |

| YS71 | α-Trifluoromethyl Chalcone | DU145-TxR (Docetaxel-resistant) | 0.18 | [2] |

| YS71 | α-Trifluoromethyl Chalcone | DU145-TxR/CxR (Cabazitaxel-resistant) | 0.20 | [2] |

| Chalcone 2 | α-Trifluoromethyl Chalcone (4-NO2) | DU145 and PC-3 | < 0.2 | [3] |

| Chalcone 5 | α-Trifluoromethyl Chalcone (3,4-difluoro) | DU145 and PC-3 | < 0.2 | [3] |

| Chalcone 5 | α-Trifluoromethyl Chalcone (3,4-difluoro) | DU145/TxR | 0.14 - 0.28 | [3] |

Mechanism of Action: Induction of Apoptosis

The anticancer effect of α-trifluoromethyl chalcones like YS71 is primarily mediated through the induction of apoptosis.[1][2][4] Mechanistic studies have revealed that these compounds modulate the expression of key proteins involved in the apoptotic cascade. Specifically, treatment with YS71 leads to a dose-dependent decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, and a concurrent increase in the levels of pro-apoptotic proteins, cleaved caspase-3 and cleaved PARP.[1][2][4][5]

Experimental Protocol: MTT Proliferation Assay

The antiproliferative effects of trifluoromethylacetophenone derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

96-well flat-bottom microplates

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

Trifluoromethylacetophenone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Chalcone derivatives of trifluoromethylacetophenone have shown promising activity against a range of pathogenic bacteria and fungi. The inclusion of the trifluoromethyl group often enhances the lipophilicity of the chalcone scaffold, which may contribute to their potent antimicrobial properties.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The MIC values for several trifluoromethyl-substituted chalcones have been determined against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Citation(s) |

| Compound 13 | 2-CF3 Chalcone | Staphylococcus aureus | 15.6 | [6] |

| Compound 14 | 3-CF3 Chalcone | Staphylococcus aureus | 7.81 | [6] |

| Compound 15 | 4-CF3 Chalcone | Staphylococcus aureus | 31.25 | [6] |

| Compound 14 | 3-CF3 Chalcone | Streptococcus pneumoniae | 31.25 | [6] |

| Compound 13 | 2-CF3 Chalcone | Escherichia coli | 31.25 | [6] |

| Compound 15 | 4-CF3 Chalcone | Escherichia coli | 31.25 | [6] |

| Compound 13 | 2-CF3 Chalcone | Pseudomonas aeruginosa | 31.25 | [6] |

| Compound 14 | 3-CF3 Chalcone | Pseudomonas aeruginosa | 31.25 | [6] |

| Compound 13 | 2-CF3 Chalcone | Candida albicans | 15.6 | [6] |

| Compound 13 | 2-CF3 Chalcone | Candida parapsilosis | 15.6 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Plate Preparation: Add 100 µL of broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the 2x concentrated test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a gradient of compound concentrations. Column 11 serves as a positive growth control (no compound), and column 12 as a sterility control (no inoculum).

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the diluted inoculum to wells in columns 1 through 11.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain trifluoromethylacetophenone derivatives, including those based on curcumin and piperidone scaffolds, have been identified as potent anti-inflammatory agents. They act by inhibiting key inflammatory mediators and signaling pathways in immune cells such as macrophages.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often quantified by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Cell Line | Activity Measured | IC50 (µM) | Citation(s) |

| ortho-Trifluoromethoxy-substituted 4-piperidione curcumin derivative | RAW 264.7 | NO Production Inhibition | Not specified in abstract | [7][8] |

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidone (Compound 16 ) | RAW 264.7 | NO Production Inhibition | Not specified in abstract | [9][10] |

Mechanism of Action: Inhibition of MAPK Signaling

The anti-inflammatory effects of these derivatives are linked to their ability to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. Upon stimulation by LPS, macrophages activate MAPK pathways (including p38, ERK, and JNK), leading to the activation of transcription factors like NF-κB. This results in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6). Trifluoromethyl-substituted curcumin and piperidone derivatives have been shown to inhibit the phosphorylation of p38 MAPK, thereby blocking the downstream inflammatory response.[7][10][11][12][13]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the amount of nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production.

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of sulfanilamide solution to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Enzyme Inhibition

The electrophilic nature of the ketone and the unique electronic properties of the trifluoromethyl group make these derivatives promising candidates for enzyme inhibitors. They have been shown to target various enzymes, including proteases, kinases, and monoamine oxidases.

Quantitative Enzyme Inhibition Data

The inhibitory potency of trifluoromethylacetophenone derivatives against several enzymes has been characterized by determining their IC50 or Ki values.

| Derivative Class | Target Enzyme | Inhibition Metric | Value | Citation(s) |

| Fluorobenzyloxy Chalcone (FBZ13) | Monoamine Oxidase B (MAO-B) | IC50 | 0.0053 µM | [14] |

| Fluorobenzyloxy Chalcone (FBZ6) | Monoamine Oxidase B (MAO-B) | IC50 | 0.023 µM | [14] |

| Trifluoromethyl–pyrazole–carboxamide (3b) | Cyclooxygenase-1 (COX-1) | IC50 | 0.46 µM | [4] |

| Trifluoromethyl–pyrazole–carboxamide (3g) | Cyclooxygenase-2 (COX-2) | IC50 | 2.65 µM | [4] |

| Aromatic Trifluoromethyl Ketone | Janus Kinase 3 (JAK3) | IC50 | Not specified in abstract | |

| Acetophenone derivatives (1j, 2e) | Monoamine Oxidase B (MAO-B) | IC50 | 12.9 nM, 11.7 nM | [11] |

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme.

Materials:

-

Purified enzyme

-

Specific substrate for the enzyme

-

Buffer solution appropriate for the enzyme assay

-

Test compound

-

96-well plate (UV-transparent or standard, depending on detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. This rate is proportional to the enzyme's activity.

-

Data Analysis:

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

-

Synthesis

The most common method for synthesizing the chalcone derivatives of trifluoromethylacetophenone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted trifluoromethylacetophenone with a substituted aromatic aldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize a trifluoromethyl-substituted chalcone derivative.

Materials:

-

Substituted trifluoromethylacetophenone

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of the trifluoromethylacetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise while stirring.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours (4-24 hours). The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Often, the product will precipitate out of the solution as a solid.

-

Isolation: Pour the reaction mixture into cold water. Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Trifluoromethylacetophenone derivatives represent a privileged scaffold in modern drug discovery, demonstrating significant and varied biological activities. Their potent anticancer effects are mediated through the induction of apoptosis, while their anti-inflammatory properties stem from the inhibition of key signaling pathways like p38 MAPK. Furthermore, their efficacy as antimicrobial agents and specific enzyme inhibitors highlights their broad therapeutic potential. The straightforward synthesis, typically via Claisen-Schmidt condensation, allows for extensive structural diversification, enabling fine-tuning of activity and the development of new therapeutic leads. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to explore and exploit the promising biological activities of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the synthesis of cyanophenyl ketones

An In-depth Technical Guide to the Synthesis of Cyanophenyl Ketones

Introduction

Cyanophenyl ketones are a class of organic compounds characterized by a ketone functional group and a cyano-substituted phenyl ring. These molecules serve as crucial intermediates and building blocks in the synthesis of a wide array of high-value compounds. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the unique electronic properties of the cyano group and the reactivity of the ketone moiety can be leveraged to create complex molecular architectures. In pharmaceuticals, the nitrile group can act as a key binding element, a metabolic blocker, or a precursor to other functional groups like amines or carboxylic acids. This guide provides a comprehensive review of the primary synthetic methodologies for preparing cyanophenyl ketones, intended for researchers, scientists, and professionals in drug development.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing an acyl group to an aromatic ring.[1][2] In the context of cyanophenyl ketone synthesis, this method typically involves the reaction of an aromatic substrate with a cyanobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion is generated, which then attacks the aromatic ring.[1] A key advantage is that the resulting ketone is deactivated towards further substitution, preventing polysubstitution products.[2]

References

An In-Depth Technical Guide to 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a key chemical intermediate in the synthesis of the insecticide Metaflumizone. This document details its discovery and history, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the broader context of insecticide development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the semicarbazone insecticide, Metaflumizone (CAS RN: 139968-49-3). Marketed for veterinary use against fleas and ticks, Metaflumizone functions by blocking sodium channels in insects, leading to paralysis and death. The target compound, this compound, also known as "Metaflumizone Ketone," serves as a crucial precursor in the manufacturing process of Metaflumizone.[1] Its history is not that of a standalone pharmacologically active agent but rather as a pivotal building block developed during the research and development of this commercial insecticide. A Chinese patent, CN101774951A, describes the synthesis of Metaflumizone through the condensation of 4-cyanobenzyl-3-trifluoromethylacetophenone with a hydrazide derivative, highlighting the compound's significance as a direct intermediate.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| CAS Number | 146653-56-7 | [3] |

| Molecular Formula | C₁₆H₁₀F₃NO | [3] |

| Molecular Weight | 289.25 g/mol | [3] |

| Appearance | Pale lemon/gold crystalline powder | [3] |

| Boiling Point (Predicted) | 384.4 ± 42.0 °C | [3] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-arylation of 3'-(trifluoromethyl)acetophenone. While a specific, publicly available, step-by-step protocol is not extensively documented, a plausible and effective method based on palladium-catalyzed cross-coupling reactions is detailed below. This protocol is derived from established methodologies for the α-arylation of ketones.

Reaction Scheme

The overall reaction involves the coupling of 3'-(trifluoromethyl)acetophenone with an activated 4-cyanophenyl source, such as 4-bromobenzonitrile, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Palladium-Catalyzed α-Arylation

Materials:

-

3'-(Trifluoromethyl)acetophenone

-

4-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%). The flask is then evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive flow of nitrogen, add sodium tert-butoxide (1.5 equivalents), 4-bromobenzonitrile (1.2 equivalents), and anhydrous toluene. Stir the mixture at room temperature for 10 minutes.

-

Addition of Ketone: Add 3'-(trifluoromethyl)acetophenone (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Role in Metaflumizone Synthesis

As established, this compound is a key intermediate in the synthesis of the insecticide Metaflumizone. The final step in the synthesis of Metaflumizone involves the condensation of this ketone with a substituted hydrazine derivative.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway from the starting materials to this compound and its subsequent conversion to Metaflumizone.

References

An In-depth Technical Guide to 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE

This technical guide provides a detailed overview of the chemical properties, a proposed synthetic route, and key data for 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₁₆H₁₀F₃NO |

| Molecular Weight | 289.25 g/mol |

| Empirical Formula (Hill Notation) | C16H10F3NO |

| InChI Key | CMHGFDOROXXOOB-UHFFFAOYSA-N |

| Physical Form | Solid |

Proposed Synthesis Protocol

Step 1: Friedel-Crafts Acylation to Synthesize 3'-(Trifluoromethyl)acetophenone

This initial step aims to produce the acetophenone intermediate.

-

Reactants: 3-(Trifluoromethyl)benzene and an acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).

-

Solvent: An inert solvent like dichloromethane or nitrobenzene.

-

Procedure:

-

To a cooled solution of 3-(trifluoromethyl)benzene and the Lewis acid catalyst in the chosen solvent, the acetylating agent is added dropwise while maintaining a low temperature to control the reaction's exothermicity.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

The reaction is then quenched by carefully pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl) to decompose the catalyst complex.

-

The organic layer is separated, washed with a neutral-izing agent (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude 3'-(trifluoromethyl)acetophenone can be purified by distillation or column chromatography.

-

Step 2: Nucleophilic Substitution to Yield this compound

This step involves the alpha-bromination of the acetophenone intermediate followed by substitution with 4-cyanophenylacetonitrile.

-

Reactants: 3'-(Trifluoromethyl)acetophenone, a brominating agent (e.g., N-Bromosuccinimide), and 4-cyanophenylacetonitrile.

-

Initiator: A radical initiator such as benzoyl peroxide.

-

Base: A non-nucleophilic base like potassium carbonate.

-

Solvent: A suitable organic solvent such as acetonitrile.

-

Procedure:

-

3'-(Trifluoromethyl)acetophenone is reacted with the brominating agent and a radical initiator in a suitable solvent under reflux to yield the alpha-bromo intermediate.

-

In a separate flask, 4-cyanophenylacetonitrile is treated with a base to generate the corresponding carbanion.

-

The alpha-bromo intermediate is then added to the carbanion solution, and the mixture is stirred, likely with heating, to facilitate the nucleophilic substitution.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified using techniques such as recrystallization or column chromatography.

-

Visualized Experimental Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Theoretical Analysis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE: A Technical Guide for Drug Development Professionals

Disclaimer: As of the latest literature search, specific theoretical studies on 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone are not publicly available. The following guide is a comprehensive, illustrative framework based on established computational methodologies and data from structurally analogous compounds, including substituted acetophenones and molecules containing cyanophenyl and trifluoromethylphenyl moieties. This document serves to demonstrate the robust theoretical analyses that would be applied to the target molecule to elucidate its physicochemical properties and potential as a drug candidate.

Abstract

Substituted acetophenones are a cornerstone in medicinal chemistry, with functionalities like the trifluoromethyl (-CF3) and cyano (-CN) groups being pivotal in modulating a molecule's pharmacokinetic and pharmacodynamic profile. The -CF3 group is known to enhance metabolic stability and lipophilicity, while the -CN group can act as a key hydrogen bond acceptor. This technical guide outlines a comprehensive theoretical study of this compound, leveraging Density Functional Theory (DFT) and other computational methods to predict its structural, electronic, and spectroscopic properties. Detailed computational protocols, tabulated quantitative data, and workflow visualizations are provided to offer a thorough understanding of the molecule's characteristics for researchers, scientists, and drug development professionals.

Introduction

The rational design of novel therapeutics increasingly relies on computational chemistry to predict molecular properties and guide synthesis and testing.[1] this compound combines several key pharmacophores: an acetophenone core, a cyanophenyl ring, and a trifluoromethyl-substituted phenyl ring. Understanding the interplay of these groups is crucial for predicting the molecule's behavior in biological systems.

Quantum chemical calculations, particularly DFT, provide a powerful means to investigate molecules at the atomic level.[1] These methods allow for the detailed analysis of molecular geometry, electronic structure (such as frontier molecular orbitals), and vibrational frequencies.[2] This guide presents a hypothetical but representative theoretical analysis of the title compound, demonstrating a standard workflow for in silico characterization.

Computational Protocols

The theoretical data presented herein is based on protocols commonly applied to similar aromatic ketones and substituted phenyl compounds.[2][3]

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound would first be optimized to find its lowest energy conformation. This is typically performed using DFT with a hybrid functional, such as B3LYP, which provides a good balance of accuracy and computational cost.[2][3] Standard Pople-style basis sets like 6-311++G(d,p) are employed, including diffuse and polarization functions to accurately describe the electron distribution, especially around the electronegative nitrogen and fluorine atoms.[4]

Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also yield predicted infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[2]

Electronic Structure Analysis

The electronic properties of the molecule are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.[2] Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties.[5]

Molecular Electrostatic Potential (MEP)

The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding and receptor binding.[6]

Molecular Docking

To explore the potential biological activity, molecular docking simulations would be performed. This involves docking the optimized structure of this compound into the active site of a relevant biological target. These simulations predict the preferred binding orientation and affinity, providing a basis for understanding structure-activity relationships.[3]

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational protocols. The values are illustrative and derived from published data on analogous structures.

Table 1: Optimized Geometrical Parameters (Illustrative)

Based on DFT/B3LYP/6-311++G(d,p) calculations on similar structures.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O | 1.23 |

| C-C (keto-phenyl) | 1.49 | |

| C≡N | 1.16 | |

| C-CF3 | 1.48 | |

| Bond Angles (°) | C-C(O)-C | 119.5 |

| Phenyl-C≡N | 179.2 | |

| Dihedral Angles (°) | Phenyl-C(O)-C-Phenyl | 45.8 |

Table 2: Key Electronic Properties (Illustrative)

Based on DFT/B3LYP/6-311++G(d,p) calculations.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 2.2 eV |

Visualization of Workflows and Relationships

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like this compound.

Caption: A standard workflow for the in silico characterization of a novel drug candidate.

Relationship of Molecular Properties

The diagram below outlines the logical relationships between the calculated quantum chemical properties and their implications for drug development.

Caption: Interrelation of theoretical properties and their impact on drug-like characteristics.

Conclusion

While direct experimental or theoretical data for this compound is currently lacking in the public domain, this guide demonstrates a robust and well-established computational framework for its comprehensive analysis. The application of DFT and related methods, as outlined, would provide critical insights into its geometric, electronic, and potential biological properties. Such theoretical studies are an indispensable component of modern drug discovery, enabling a rational, hypothesis-driven approach to the design of new and effective therapeutic agents. The illustrative data and workflows presented here serve as a blueprint for the future theoretical investigation of this promising molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone is a substituted acetophenone derivative. Molecules of this class are of interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks for more complex structures. This document provides a detailed two-step protocol for the synthesis of this target compound, commencing with the preparation of the key intermediate, 3'-trifluoromethylacetophenone, followed by a palladium-catalyzed α-arylation.

Part 1: Synthesis of 3'-Trifluoromethylacetophenone

This initial step focuses on the synthesis of the acetophenone core. Several methods have been reported for this transformation. One common and effective method involves the diazotization of 3-trifluoromethylaniline followed by a coupling reaction. Another scalable approach is the direct acylation of trifluoromethylbenzene.

Quantitative Data Summary for Synthesis of 3'-Trifluoromethylacetophenone

| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| Diazotization-Coupling | 3-Trifluoromethylaniline | HBr, NaNO₂, Acetaldoxime, CuSO₄·5H₂O | ~48 | N/A | [1] |

| Friedel-Crafts Acylation Variant | Trifluoromethylbenzene | Acetic acid, Tetrabutylammonium bromide, Sodium tert-butoxide | 96.3 | 99.6 | [2] |

| Grignard Reaction | 3-Bromobenzotrifluoride | Mg, THF, Acetyl chloride | 77.4 | 96 | [3] |

Experimental Protocol: Synthesis of 3'-Trifluoromethylacetophenone via Diazotization-Coupling

This protocol is adapted from a reported procedure and provides a reliable method for lab-scale synthesis.[1]

Materials:

-

3-Trifluoromethylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Acetaldoxime

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Water

-

Nitrogen gas

Equipment:

-

Multi-neck round-bottom flask

-

Stirring apparatus

-

Cooling bath

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Diazotization:

-

In a multi-neck flask under a nitrogen atmosphere, charge 297 g of water and 246 g of 48% hydrobromic acid.

-

Add 80 g of 3-trifluoromethylaniline to the stirred solution.

-

Cool the resulting suspension to -6 °C using a cooling bath.

-

Prepare a solution of 37 g of sodium nitrite in 78 g of water.

-

Add the sodium nitrite solution dropwise to the suspension over 30 minutes, maintaining the temperature at -6 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 6 g of copper (II) sulfate pentahydrate in 26 g of water.

-

At 30 °C, meter the previously prepared diazonium salt solution into the copper sulfate solution.

-

Add this mixture dropwise over 1.5 hours to a flask containing 45 g of acetaldoxime. Control the temperature to not exceed 40 °C.

-

-

Hydrolysis and Isolation:

-

After the addition is complete, heat the reaction mixture to 100 °C.

-

The crude product is then distilled off with water.

-

Separate the aqueous layer from the distillate.

-

The crude organic product is then purified by fractional distillation to yield 3'-trifluoromethylacetophenone.

-

Part 2: Synthesis of this compound

This second step involves the palladium-catalyzed α-arylation of the synthesized 3'-trifluoromethylacetophenone with 4-cyanophenyl bromide. This reaction forms the target carbon-carbon bond.

Quantitative Data Summary for α-Arylation

| Substrate 1 | Substrate 2 | Catalyst/Ligand System | Base | Solvent | Target Yield (%) |

| 3'-Trifluoromethylacetophenone | 4-Cyanophenyl bromide | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 70-85 |

Note: The target yield is an estimate based on similar palladium-catalyzed α-arylation reactions of ketones.[4][5]

Experimental Protocol: α-Arylation of 3'-Trifluoromethylacetophenone

This protocol is a representative procedure based on established methods for palladium-catalyzed α-arylation of ketones.[4][5]

Materials:

-

3'-Trifluoromethylacetophenone

-

4-Cyanophenyl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (manifold or balloon)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

-

Add 3'-trifluoromethylacetophenone (1.0 eq) and 4-cyanophenyl bromide (1.2 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

-

Reaction Execution:

-

Add anhydrous toluene via syringe.

-

Add sodium tert-butoxide (1.4 eq) to the stirred mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel to afford the final product, this compound.

-

Visualizations

Synthesis Workflow

Caption: Overall two-step synthesis workflow.

Potential Mechanism of Action: Kinase Inhibition

Acetophenone derivatives are often investigated as kinase inhibitors in drug discovery. The following diagram illustrates a generic signaling pathway where such a compound might act.

Caption: Potential role as a kinase inhibitor.

References

- 1. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 2. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. Due to the limited availability of direct experimental data for this specific molecule, this document leverages findings from structurally related compounds to project its likely biological activities, suggest relevant screening protocols, and provide detailed experimental methodologies. The primary focus is on its potential as an anticancer agent, specifically as a kinase inhibitor. All presented data are representative examples derived from analogous compounds in the scientific literature and should be considered as a guide for initiating research on this molecule.

Potential Applications in Medicinal Chemistry

The chemical scaffold of this compound, featuring a cyanophenyl group and a trifluoromethylated phenyl ring linked by a ketone, suggests several potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the cyanophenyl moiety is a common feature in various enzyme inhibitors.[1] Based on the activities of structurally analogous compounds, this molecule is a promising candidate for investigation in the following areas:

-

Anticancer Drug Discovery: Many kinase inhibitors and other anticancer agents incorporate cyanophenyl and trifluoromethylphenyl motifs. These groups can contribute to binding affinity and selectivity for various cancer-related targets.

-

Enzyme Inhibition: The electrophilic ketone and the overall electronic profile of the molecule suggest potential inhibitory activity against a range of enzymes, including but not limited to kinases, esterases, and phospholipases.[2][3]

-

Chemical Probe Development: As a small molecule with potential biological activity, it could be developed into a chemical probe to study specific biological pathways.

Postulated Mechanism of Action: Kinase Inhibition